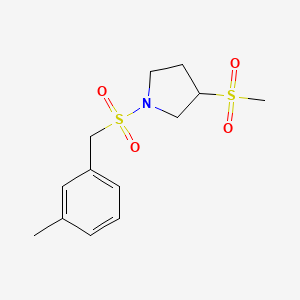

1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-[(3-methylphenyl)methylsulfonyl]-3-methylsulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S2/c1-11-4-3-5-12(8-11)10-20(17,18)14-7-6-13(9-14)19(2,15)16/h3-5,8,13H,6-7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCZXVYRVVTCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzyl chloride with sodium sulfonate to form the sulfonyl intermediate. This intermediate is then reacted with pyrrolidine under controlled conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

Scientific Research Applications

1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets are still under investigation, but the compound’s ability to interact with enzymes and receptors is of particular interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Modifications

Table 1: Key Structural and Functional Comparisons

Biological Activity

1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with two sulfonyl groups and a methylbenzyl substituent. Its chemical formula is , and its molecular weight is approximately 305.39 g/mol. The presence of sulfonyl groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors in the body. The sulfonyl groups can form strong interactions with active sites on proteins, potentially inhibiting or modulating their activity. This mechanism is crucial for its therapeutic effects, particularly in anti-inflammatory and anticancer applications.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Some studies have highlighted its potential in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- Anti-inflammatory Effects : The compound's structure suggests it may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on breast and colon cancer cells | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of related pyrrolidine compounds on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM, suggesting a promising avenue for further research into their use as anticancer agents.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of sulfonamide derivatives similar to this compound. The results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in vitro, indicating potential therapeutic applications for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves multi-step sequences, including [3+2] cycloaddition, chiral resolution via supercritical fluid chromatography (SFC), and functional group modifications. For example, cyclopentene intermediates are synthesized using triflic acid (TfOH) in dichloromethane (96% yield), while DAST (diethylaminosulfur trifluoride) is used for fluorination (77% yield). Critical parameters include temperature control (e.g., 50°C for DAST reactions) and chiral separation efficiency (43% yield post-SFC) .

Q. How is the stereochemistry of this compound confirmed, and what analytical techniques are employed?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC 1896035) resolves absolute configuration. Complementary techniques include NMR (e.g., , , and for sulfonyl group analysis) and chiral HPLC/SFC for enantiomeric excess validation. Computational modeling (e.g., density functional theory) may corroborate stereochemical assignments .

Q. What are the key structural features of this compound that correlate with its biological activity?

- Methodological Answer : The dual sulfonyl groups enhance electrophilicity and receptor binding, while the pyrrolidine ring provides conformational rigidity. Structure-activity relationship (SAR) studies highlight the 3-methylbenzyl group as critical for RORγt inverse agonism. Modifications to the sulfonyl substituents (e.g., fluorination) improve selectivity against off-target nuclear receptors like PXR and LXR .

Advanced Research Questions

Q. How does this compound achieve selectivity for RORγt over related nuclear receptors (e.g., PXR, LXR)?

- Methodological Answer : Selectivity is engineered through steric and electronic tuning. Introducing a perfluoroisopropyl group reduces off-target interactions by occupying hydrophobic pockets unique to RORγt. Competitive binding assays (e.g., TR-FRET) and co-crystallography validate selectivity, with IC values showing >100-fold preference for RORγt over PXR/LXR .

Q. What in vivo models are used to evaluate the efficacy of this compound in autoimmune diseases, and what pharmacokinetic (PK) parameters are critical?

- Methodological Answer : IL-23-induced acanthosis mouse models (psoriasis) and IL-2/IL-23 PD models are standard. Key PK metrics include oral bioavailability (>50% in mice), half-life (>6 hours), and brain penetration (assessed via plasma/brain ratio). Dose-dependent efficacy is measured using cytokine suppression (e.g., IL-17A) .

Q. How do computational methods (e.g., molecular docking, MD simulations) guide the optimization of this compound’s binding affinity?

- Methodological Answer : Docking into RORγt’s ligand-binding domain (LBD) identifies key hydrogen bonds with Arg367 and hydrophobic contacts with Leu287. Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess stability of sulfonyl-pyrrolidine interactions. Free energy perturbation (FEP) calculations quantify ΔΔG for substituent modifications .

Q. What strategies mitigate metabolic instability of the sulfonyl groups in preclinical studies?

- Methodological Answer : Deuterium labeling at metabolically labile sites (e.g., benzylic positions) and prodrug approaches (e.g., ester masking of sulfonyl oxygens) enhance stability. CYP450 inhibition assays and liver microsome studies (human/mouse) identify major metabolites for structural optimization .

Comparative Analysis

Q. How does this compound compare structurally and functionally to analogs like 3-(phenylsulfonyl)pyrrolidine derivatives?

- Methodological Answer :

| Compound | Key Features | Biological Activity | Selectivity |

|---|---|---|---|

| Target Compound | Dual sulfonyl groups, 3-methylbenzyl substituent | RORγt inverse agonism (IC < 10 nM) | High (RORγt vs. PXR/LXR) |

| 3-(Phenylsulfonyl)pyrrolidine | Single sulfonyl group, no benzyl substitution | Moderate RORγt inhibition (IC ~100 nM) | Low (cross-reactivity with PXR) |

| Fluorinated Analogs (e.g., 21, 22 in ) | Fluorine at pyrrolidine C3 | Enhanced metabolic stability | Improved CNS penetration |

| Structural comparisons via overlay models (e.g., PyMOL) and bioactivity heatmaps highlight the necessity of the 3-methylbenzyl motif for potency . |

Data Contradictions and Resolution

Q. Discrepancies in reported yields for DAST-mediated fluorination: How are these resolved experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.